Product packaging for Lithium bromide hydrate(Cat. No.:CAS No. 85017-82-9)

Lithium bromide hydrate

Cat. No.: B3430563
CAS No.: 85017-82-9
M. Wt: 104.9 g/mol
InChI Key: IPLONMMJNGTUAI-UHFFFAOYSA-M
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Description

Overview of Lithium Bromide Hydrate (B1144303) as a Chemical Compound

Lithium bromide hydrate is the hydrated form of lithium bromide (LiBr), an inorganic salt formed from lithium and bromine. ontosight.ai It presents as a white, crystalline, and deliquescent solid, meaning it readily absorbs moisture from the atmosphere. extramarks.comchemdad.com This extreme hygroscopic nature is one of its most defining and utilized characteristics. chemdad.comchemimpex.com The compound is highly soluble in water and also shows solubility in polar organic solvents like ethanol (B145695) and methanol. extramarks.comchemdad.com When dissolved in water, it forms an aqueous solution with an unusually low water vapor pressure, a property that is central to its primary applications. extramarks.comchemdad.com

PropertyValue/DescriptionReference
Chemical FormulaLiBr·xH₂O americanelements.com
AppearanceWhite, crystalline, hygroscopic solid extramarks.comchemdad.com
Molecular Weight (Monohydrate)~103.85 g/mol - 104.9 g/mol ontosight.ainih.gov
Solubility in WaterHighly soluble; ~143 g/100 mL at 20°C ontosight.ai
Key CharacteristicExtremely hygroscopic; creates solutions with low vapor pressure chemdad.comhonrellibr.com

Significance of Hydration in Lithium Bromide Systems

The hydration of lithium bromide is fundamental to its function. The term "hydrate" signifies that water molecules are integrated into the compound's crystal structure. cymitquimica.com Lithium bromide can form several distinct hydrates, with varying numbers of water molecules per formula unit of LiBr. Research has identified hydrates with one, two, three, and five moles of water, designated as LiBr·H₂O, LiBr·2H₂O, LiBr·3H₂O, and LiBr·5H₂O. nih.govresearchgate.net Each of these hydrated forms exists as a stable phase in aqueous solid-liquid equilibria. nih.govresearchgate.net

A 2018 study significantly advanced the understanding of these higher hydrates by determining their crystal structures, which, apart from the monohydrate, were previously unreported. nih.govresearchgate.net This research revealed that in every hydrate, the lithium cation is octahedrally coordinated. nih.govresearchgate.net The dihydrates (LiBr·2H₂O) were found to crystallize in a structure similar to sodium chloride dihydrate (NaCl·2H₂O). nih.govresearchgate.net An interesting discovery was that in the tri- and pentahydrates, one water molecule per lithium ion remains uncoordinated. nih.govresearchgate.net This detailed structural knowledge is crucial for precisely modeling the behavior of lithium bromide solutions in various applications.

Hydrate FormKey Structural CharacteristicsReference
LiBr·H₂O (Monohydrate)Crystal structure was previously known; used as a baseline for higher hydrate studies. nih.govresearchgate.net
LiBr·2H₂O (Dihydrate)Crystallizes in the NaCl·2H₂O or NaI·2H₂O type structure. nih.govresearchgate.net
LiBr·3H₂O (Trihydrate)One water molecule per Li⁺ ion remains uncoordinated. Molten LiBr·3H₂O is a liquid at room temperature. nih.govrsc.org
LiBr·5H₂O (Pentahydrate)One water molecule per Li⁺ ion remains uncoordinated. nih.govresearchgate.net

Evolution of Research on this compound

Research into absorption refrigeration technology began as early as the 19th century, with French scientist Ferdinand Carré inventing a continuous absorption chiller in 1860. deepbluechiller.comwikipedia.org However, the use of a lithium bromide-water solution as the working fluid pair for commercial purposes was a mid-20th-century innovation. klima-therm.co.uk In 1945, the Carrier company in the United States produced the first absorption chiller that utilized water as the refrigerant and a lithium bromide solution as the absorbent. deepbluechiller.com This development marked a significant milestone, establishing lithium bromide as a key material in the field of large-scale air conditioning.

Early research focused on the fundamental properties that make the LiBr-water pair effective: the high hygroscopic nature of the salt solution and the thermodynamics of the absorption-desorption cycle. cedengineering.com The primary technical barrier has historically been the tendency of the lithium bromide solution to crystallize at high concentrations or high heat-rejection temperatures, which can halt the system's operation. cedengineering.com Consequently, much of the subsequent research has been dedicated to overcoming this limitation. This includes modifying the solution with additives, improving the design of heat and mass transfer components, and developing advanced control systems to prevent the onset of crystallization. cedengineering.comresearchgate.net The evolution of research has thus progressed from establishing the basic working principle to refining the technology for greater efficiency, reliability, and a wider range of operating conditions.

Current Research Landscape and Future Directions

The current research landscape for this compound is expanding beyond its traditional role in cooling systems into new and innovative areas, particularly in biorefinery and energy.

A significant area of modern research is the use of concentrated or molten this compound solutions as a medium for the conversion of lignocellulosic biomass. researchgate.netmdpi.com Studies have demonstrated that molten LiBr·3H₂O can act as an effective, non-derivatizing solvent for cellulose (B213188). rsc.orgrsc.org This has led to the development of processes for producing valuable chemicals. For instance, a novel biphasic system using molten this compound has been shown to efficiently convert cellulose into bromomethylfurfural (BMF) with yields exceeding 90%. rsc.orgrsc.org Other research has focused on using acidic this compound (ALBH) in hydrothermal carbonization (HTC) to produce nano-carbon spheres directly from raw biomass like corn stover under mild conditions. ncsu.edu This process is noted for being a green and recyclable method to overcome the natural resistance of biomass. ncsu.edu

In its traditional application space, future research is focused on enhancing the efficiency and sustainability of absorption chiller systems. honrellibr.com Innovations are geared towards integrating these systems with renewable energy sources, such as solar thermal energy, to further reduce their carbon footprint. honrellibr.comresearchgate.net There is also ongoing investigation into new absorbent formulations and hybrid systems that combine absorption and compression technologies to improve performance. honrellibr.comarchivemarketresearch.com As the global emphasis on energy efficiency and sustainable technology grows, research into this compound is expected to continue, aiming to optimize its use in both established and emerging industrial applications. markwideresearch.comdatastringconsulting.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula BrH2LiO B3430563 Lithium bromide hydrate CAS No. 85017-82-9

Properties

IUPAC Name

lithium;bromide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BrH.Li.H2O/h1H;;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLONMMJNGTUAI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrH2LiO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635739
Record name Lithium bromide--water (1/1/1)
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Molecular Weight

104.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85017-82-9, 13453-70-8
Record name Lithium bromide (LiBr), hydrate
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Record name Lithium bromide--water (1/1/1)
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Record name Lithium bromide hydrate
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Thermodynamic and Phase Equilibrium Studies of Lithium Bromide Hydrate Systems

Vapor-Liquid Equilibrium (VLE) Investigations

Modeling VLE using Pitzer, ElecNRTL, and Xu Models

The accurate modeling of Vapor-Liquid Equilibrium (VLE) is crucial for the design and optimization of processes involving lithium bromide solutions, such as absorption refrigeration systems. Several thermodynamic models have been employed to correlate and predict the VLE data of the lithium bromide-water (LiBr-H₂O) system, with the Pitzer, Electrolyte Non-Random Two-Liquid (ElecNRTL), and Xu models being prominent examples.

A comparative study evaluated the performance of these three models against experimental VLE data for the LiBr + H₂O system. The Xu model demonstrated a strong capability to correlate and predict VLE data over a wide range of pressures (6 to 101.3 kPa) and salt molalities (0 to 21.05 mol·kg⁻¹) nih.gov. The parameters for the Xu model were obtained by correlating both literature and new experimental data, proving successful in calculating and predicting the VLE data for the LiBr + H₂O system nih.gov.

The ElecNRTL and Pitzer models are also widely utilized for electrolyte solutions nih.gov. The ElecNRTL model, for instance, is a pre-defined package in simulation software like ASPEN Plus for modeling H₂O-LiBr mixtures researchgate.net. While both the ElecNRTL and Pitzer models can be used to calculate VLE data, the Xu model was shown to provide a successful correlation and prediction for the LiBr + H₂O system in a direct comparison nih.gov. The association electrolyte nonrandom two-liquid activity coefficient model has also been used to correlate and predict the thermodynamic properties of aqueous LiBr solutions, showing improvement over the standard eNRTL model osti.gov.

Impact of Salt Molality on VLE

The molality of lithium bromide has a significant impact on the Vapor-Liquid Equilibrium (VLE) of its aqueous solutions. As the concentration of LiBr increases, the vapor pressure of the solution decreases substantially at a given temperature. This property is fundamental to the operation of absorption refrigeration systems where a high concentration solution in the absorber absorbs water vapor from the evaporator at low pressure.

Experimental studies have been conducted to measure VLE data over a broad range of salt molalities. For instance, VLE data for the LiBr + H₂O system has been experimentally determined for total salt molalities ranging from 0 up to 21.05 mol·kg⁻¹ nih.gov. This high solubility allows for a large variation in vapor pressure, which is critical for the efficiency of absorption cycles nih.gov.

The relationship between the boiling point and saturated vapor pressure is directly influenced by the salt molality. At a constant pressure, an increase in LiBr molality leads to a higher boiling point. Conversely, at a constant temperature, a higher LiBr molality results in a lower vapor pressure nih.gov. This behavior is a direct consequence of the strong interactions between the lithium and bromide ions and the water molecules.

Vapor Pressure Studies at Varying Mass Concentrations

The vapor pressure of aqueous lithium bromide solutions is a key thermodynamic property that has been extensively studied at various mass concentrations and temperatures. This property is critical for the design of absorption heat pumps and refrigeration systems.

Experimental measurements have been carried out to determine the saturated vapor pressure of LiBr aqueous solutions across a wide range of mass fractions. For example, studies have reported vapor pressure data for mass fractions ranging from 43.14% to 65.26% at high temperatures nih.gov. Another study determined VLE data using an isothermal ebulliometric method at temperatures from 338.15 to 368.15 K for a broad spectrum of lithium bromide concentrations d-nb.info.

The data from these studies consistently show that for a given temperature, the vapor pressure of the solution decreases as the mass concentration of lithium bromide increases. This relationship is often presented in the form of Dühring diagrams, which plot the boiling point of the solution against the boiling point of pure water at the same pressure for various concentrations.

Below is a table summarizing experimental VLE data for the LiBr + H₂O system at a specific molality, illustrating the relationship between temperature and pressure.

Molality (m / mol·kg⁻¹)Temperature (T / K)Pressure (P / kPa)
5.8150327.026.0
5.8150341.3310.0
5.8150360.1520.0
5.8150375.0530.0
5.8150385.1540.0
5.8150393.1550.0
5.8150400.0560.0
5.8150411.3580.0
5.8150420.75101.3

Solid-Liquid Phase Equilibria and Phase Diagrams

Isothermal Dissolution Equilibrium Method for Multi-component Systems

The isothermal dissolution equilibrium method is a fundamental experimental technique used to investigate solid-liquid phase equilibria in multi-component salt-water systems. This method involves maintaining a constant temperature while allowing the system to reach equilibrium, at which point the composition of the liquid phase and the nature of the solid phases are determined.

This technique has been widely applied to study various ternary and quaternary systems containing lithium bromide. For instance, the solid-liquid equilibria in the ternary systems LiBr–Li₂SO₄–H₂O acs.org, LiBr–SrBr₂–H₂O acs.org, and LiBr–CaBr₂–H₂O frontiersin.org have been investigated using this method at different temperatures. The process typically involves continuous stirring of a solution with an excess of the solid salts in a thermostatically controlled bath until equilibrium is achieved, which can take several days mdpi.com. Once equilibrium is reached, the liquid and wet solid residues are sampled and their compositions are analyzed to construct the phase diagram.

Phase Diagrams of Ternary Systems (e.g., LiBr-Li₂SO₄-H₂O, LiBr-SrBr₂-H₂O, LiBr-CaBr₂-H₂O)

Phase diagrams are graphical representations of the physical states of a system under different conditions of temperature, pressure, and composition. For ternary salt-water systems, these diagrams are essential for understanding solubility relationships and crystallization pathways.

LiBr-Li₂SO₄-H₂O: The phase diagram for this system has been studied at various temperatures, including 273.15, 288.15, and 308.15 K acs.org. At these temperatures, the phase diagram consists of one invariant point, two univariant curves, and two crystallization fields corresponding to LiBr·2H₂O and Li₂SO₄·H₂O acs.org. The addition of LiBr has a strong salting-out effect on Li₂SO₄, significantly reducing its solubility acs.org.

LiBr-SrBr₂-H₂O: The solid-liquid equilibria in this system were studied at 273.15, 308.15, and 323.15 K acs.org. At 273.15 K, the phase diagram shows one co-saturation point and two crystallization zones for LiBr·2H₂O and SrBr₂·6H₂O. At higher temperatures (308.15 K and 323.15 K), the diagrams become more complex with two co-saturation points and three crystallization fields corresponding to different hydrated forms of the salts (LiBr·2H₂O, SrBr₂·2H₂O, and SrBr₂·6H₂O at 308.15 K, and LiBr·H₂O, SrBr₂·2H₂O, and SrBr₂·6H₂O at 323.15 K) acs.org.

LiBr-CaBr₂-H₂O: The phase equilibrium for this ternary system was investigated at 298.15 K. The resulting phase diagram is characterized by the crystallization of four different hydrated salts: LiBr·2H₂O, LiBr·H₂O, CaBr₂·4H₂O, and CaBr₂·6H₂O frontiersin.orgresearchgate.net. The solubility of lithium bromide solids sharply decreases with the addition of calcium bromide researchgate.net.

Formation and Characterization of Hydrated Salts (e.g., LiBr·2H₂O, LiBr·H₂O)

Lithium bromide is known to form several crystalline hydrates, which is a distinguishing feature compared to other alkali metal bromides wikipedia.org. The specific hydrate (B1144303) that forms is dependent on the temperature and the composition of the aqueous solution. The characterization of these solid phases is a critical part of studying solid-liquid equilibria.

In the context of the ternary systems mentioned above, the formation of lithium bromide dihydrate (LiBr·2H₂O) and lithium bromide monohydrate (LiBr·H₂O) is commonly observed.

LiBr·2H₂O: This dihydrate is a stable solid phase in equilibrium with saturated aqueous solutions at lower temperatures. For example, in the LiBr-Li₂SO₄-H₂O system, LiBr·2H₂O is the equilibrium solid phase across the temperature range of 273.15 K to 308.15 K acs.org. Similarly, in the LiBr-SrBr₂-H₂O system, LiBr·2H₂O crystallizes at 273.15 K and 308.15 K acs.org. In the LiBr-CaBr₂-H₂O system at 298.15 K, LiBr·2H₂O is also one of the solid phases formed frontiersin.orgresearchgate.net.

LiBr·H₂O: The monohydrate form of lithium bromide becomes the stable solid phase at higher temperatures. In the LiBr-SrBr₂-H₂O system, a transition from LiBr·2H₂O to LiBr·H₂O is observed as the temperature increases to 323.15 K acs.org. The LiBr-CaBr₂-H₂O system at 298.15 K also shows a crystallization region for LiBr·H₂O frontiersin.orgresearchgate.net.

The identification of these hydrated salts in equilibrium studies is typically confirmed using techniques such as X-ray powder diffraction (XRD), which provides a definitive structural fingerprint of the solid phase present mdpi.comacs.org.

Below is a data table summarizing the invariant points in the LiBr-Li₂SO₄-H₂O ternary system at different temperatures.

Temperature (K)Liquid Phase Composition (mass fraction %)Equilibrium Solid Phases
w(LiBr)w(Li₂SO₄)
273.1558.450.02LiBr·2H₂O + Li₂SO₄·H₂O
288.1560.840.01LiBr·2H₂O + Li₂SO₄·H₂O
308.1563.210.01LiBr·2H₂O + Li₂SO₄·H₂O

Impact of Temperature on Crystallization Regions and Invariant Points

The crystallization of lithium bromide from an aqueous solution is a critical limiting factor in the operation of absorption refrigeration systems. The temperature at which crystallization occurs is primarily a function of the solution's concentration. As the concentration of lithium bromide increases, the crystallization temperature also rises. unfccc.int This relationship defines the operational boundaries for the working fluid to prevent the solid phase from forming, which can lead to blockage and system failure.

In absorption cooling systems, the risk of crystallization is most pronounced in the heat exchanger and the absorber, where the concentrated lithium bromide solution is cooled. unfccc.int An increase in the desorption (generator) temperature or a decrease in the absorber temperature for a fixed evaporating pressure can push the solution towards its crystallization point. researchgate.netosti.gov

Research has been conducted to extend the known crystallization data, particularly for temperatures below 10°C, which are relevant for chiller operations. osti.gov These studies have noted that the rate of cooling can influence the measured crystallization temperature, suggesting that quasi-steady-state measurements are necessary for accurate data. osti.gov To expand the operational range and mitigate crystallization risk, various additives have been investigated. Additives such as other lithium salts (e.g., lithium iodide) or organic compounds (e.g., ethylene (B1197577) glycol) can depress the crystallization temperature. researchgate.net Some studies have shown that certain additives at concentrations of a few hundred parts per million can lower the crystallization temperature by as much as 13°C below the normal freezing point for a given concentration. utah.edu This effect is attributed to the formation of complexes with the lithium ion and alterations in the crystal/solution interfacial energy. utah.edu

The following table summarizes the relationship between lithium bromide concentration and its crystallization temperature.

LiBr Concentration (% by weight)Crystallization Temperature (°C)
55%5
60%17
65%42

Salting-Out Effects in Multi-Component Lithium Bromide Systems

In multi-component systems, the presence of a salt like lithium bromide can influence the solubility of other components, a phenomenon known as the salting effect. The "salting-out" effect refers to the reduction in solubility of a non-electrolyte or a weak electrolyte in an aqueous solution upon the addition of a salt. Conversely, "salting-in" describes an increase in solubility. These effects are driven by specific ion interactions and changes in the structure and activity of the solvent (water). rsc.org

In the context of gas hydrate inhibition, the addition of salts to water demonstrates a salting-out effect on the hydrate-forming gases (e.g., methane, carbon dioxide). The dissolved ions from the salt, such as Li⁺ and Br⁻, interact strongly with water molecules. This hydration process reduces the number of "free" water molecules available to form the clathrate cages necessary for hydrate crystal formation. mdpi.com Consequently, the activity of water is lowered, which makes the thermodynamic conditions for hydrate formation more stringent, requiring lower temperatures or higher pressures. mdpi.com As hydrate crystals begin to form, they consume water molecules, further concentrating the salt in the remaining liquid phase and amplifying the inhibitory effect. mdpi.com This principle is fundamental to the use of salts as thermodynamic inhibitors in applications like oil and gas pipelines.

Phase Equilibria Modeling of Inhibited Gas Hydrate Systems with Salts

Accurate modeling of phase equilibria is essential for designing and operating systems where gas hydrate formation is a risk. When salts like lithium bromide are used as thermodynamic inhibitors, models must accurately predict the shift in the hydrate-liquid-vapor equilibrium (HLwV) boundary.

Thermodynamic models are the primary tool for this purpose. These models are typically based on the principle of equal chemical potential (or fugacity) of water in all coexisting phases (hydrate, aqueous liquid, and vapor) at equilibrium. mdpi.com A common approach involves using the van der Waals–Platteeuw statistical model to describe the hydrate phase. researchgate.net For the liquid phase, the model must account for the non-ideal behavior caused by the presence of dissolved salts. This is often achieved using activity coefficient models, such as the Pitzer model or UNIQUAC, which can accurately represent the strong electrolyte solutions. researchgate.net

In some advanced models, the salt itself is treated as a pseudo-component within an equation of state framework. researchgate.net The core of all these models is their ability to precisely calculate the activity of water in the saline solution, as this is the primary factor governing the degree of hydrate inhibition. mdpi.com More recently, machine learning models have been employed to predict hydrate phase equilibria in complex systems containing salts. acs.org Models like Categorical Boosting (CatBoost) have demonstrated high accuracy in predicting equilibrium temperatures, in some cases outperforming established thermodynamic software packages. acs.org

Theoretical and Experimental Studies of LiBr-LiBH₄ Phase Diagrams

The binary system of lithium bromide (LiBr) and lithium borohydride (B1222165) (LiBH₄) has been investigated for its potential application as a solid-state electrolyte, owing to its high lithium-ion conductivity. The thermodynamic stability and phase behavior of this system have been explored through a combination of experimental techniques and theoretical calculations. unito.itacs.orgresearchgate.net

Experimental studies using X-ray diffraction (XRD) and differential scanning calorimetry (DSC) have been conducted to map the LiBH₄–LiBr phase diagram. researchgate.net A key finding is that the substitution of the borohydride anion (BH₄⁻) with the bromide anion (Br⁻) can stabilize the high-conductivity hexagonal crystalline structure of LiBH₄ at room temperature. researchgate.netarxiv.org Without this substitution, LiBH₄ exists in a less conductive orthorhombic structure at room temperature and only transitions to the hexagonal phase above 110°C.

The research has defined the compositional range for the stable hexagonal solid solution, denoted as h-Li(BH₄)₁₋ₓ(Br)ₓ.

ParameterFindingMethod
Monophasic Zone of h-Li(BH₄)₁₋ₓ(Br)ₓ0.30 ≤ x ≤ 0.55 at 30 °CX-ray Diffraction
Enthalpy of Mixing (ΔHmix) for h-Li(BH₄)0.6(Br)0.4-1.0 ± 0.2 kJ/molDifferential Scanning Calorimetry

To complement experimental data, ab initio calculations have been used to determine the lattice stabilities of LiBH₄ and LiBr. unito.itresearchgate.net By integrating the experimental results (solubility limits, enthalpy of mixing, and melting) with the theoretical calculations, the complete LiBH₄–LiBr phase diagram has been determined using the CALPHAD (CALculation of PHAse Diagrams) method. acs.orgresearchgate.net This comprehensive approach provides a robust understanding of the phase equilibria across all compositions and relevant temperature ranges. researchgate.net

Thermodynamic Analysis of Absorption Refrigeration Cycles utilizing Lithium Bromide Hydrate

The lithium bromide-water (LiBr-H₂O) absorption refrigeration cycle is a heat-operated system that produces a cooling effect. osti.gov Unlike the vapor-compression cycle that uses mechanical work to drive a compressor, the absorption cycle uses a source of low-grade heat to circulate the refrigerant. cibsejournal.com The system consists of four main components: the generator, condenser, evaporator, and absorber. irjet.net Water serves as the refrigerant, and an aqueous solution of lithium bromide acts as the absorbent. researchgate.net

The thermodynamic process can be summarized as follows:

Evaporator : Liquid water (refrigerant) enters the low-pressure evaporator and vaporizes by absorbing heat from the space or fluid being cooled, thus producing the refrigeration effect.

Absorber : The low-pressure water vapor from the evaporator is absorbed by a concentrated LiBr solution (strong solution). This absorption process is exothermic, and heat must be rejected to a cooling medium (e.g., cooling water). The resulting solution is now less concentrated (weak solution).

Generator : The weak solution is pumped to a higher pressure and heated in the generator. The thermal energy boils the water out of the solution, separating the refrigerant vapor from the now re-concentrated LiBr solution.

Condenser : The high-pressure water vapor from the generator flows to the condenser, where it rejects heat to the cooling medium and condenses back into a high-pressure liquid.

Expansion Valve : The high-pressure liquid refrigerant then passes through an expansion valve, which reduces its pressure before it re-enters the evaporator, completing the cycle. The reconcentrated strong solution returns from the generator to the absorber to continue the absorption process. osti.govresearchgate.net

Performance Parameters: Coefficient of Performance (COP) and Heat Load

The efficiency of an absorption refrigeration cycle is evaluated primarily by its Coefficient of Performance (COP). The COP is a dimensionless ratio that quantifies the desired cooling output relative to the required energy input. wikipedia.org

Coefficient of Performance (COP) : It is defined as the ratio of the heat absorbed in the evaporator (the cooling effect or refrigeration capacity) to the heat supplied to the generator. colibri-bv.combl-thermo.com

COP = Qₑ / Q₉

Where:

Qₑ is the heat load of the evaporator (cooling capacity).

Q₉ is the heat input to the generator.

For a typical single-effect LiBr-H₂O absorption chiller, the COP is approximately 0.7. osti.govcibsejournal.com While this is significantly lower than the COP of vapor-compression systems (which can be 3.5 or higher), the advantage of absorption systems lies in their ability to utilize low-cost thermal energy, such as industrial waste heat, solar energy, or natural gas, instead of high-grade electricity. cibsejournal.comirjet.net

Heat Load : This refers to the rate of heat transfer required at each major component of the system to maintain the cycle's operation. researchgate.net The primary heat loads are:

Generator Heat Load (Q₉) : The heat energy supplied to the generator to boil the refrigerant out of the absorbent solution.

Evaporator Heat Load (Qₑ) : The rate at which heat is removed from the chilled medium, also known as the cooling load or capacity of the system.

Condenser Heat Load (Qₑ) and Absorber Heat Load (Qₐ) : The rates at which heat must be rejected from the condenser and absorber, respectively, to the cooling medium. The total heat rejected is the sum of the heat input at the generator and the evaporator.

The relationship between the cooling load and the COP is often represented by a parabolic curve, where a maximum cooling load is achievable at a specific, corresponding COP. mdpi.com

Influence of Operating Conditions (Temperatures, Concentrations, Heat Exchanger Effectiveness)

The performance of a LiBr-H₂O absorption refrigeration system is highly dependent on its operating conditions. Key parameters include the temperatures of the four main components, the concentration of the LiBr solution, and the effectiveness of the heat exchangers. researchgate.net

Operating Temperatures : The temperatures of the heat source (for the generator), the cooling medium (for the absorber and condenser), and the chilled medium (for the evaporator) dictate the system's COP.

Generator and Evaporator Temperatures : The COP generally increases with an increase in the generator temperature and the evaporator temperature. researchgate.netscispace.com A higher generator temperature allows for more efficient separation of the refrigerant, while a higher evaporator temperature reduces the pressure lift the system must overcome. cibsejournal.com

Heat Exchanger Effectiveness : A solution heat exchanger (SHE) is a crucial component for improving system efficiency. It transfers heat from the hot, strong solution leaving the generator to the cooler, weak solution being pumped to the generator.

By preheating the solution entering the generator and precooling the solution entering the absorber, the SHE reduces the required heat input at the generator (Q₉) and the required heat rejection at the absorber (Qₐ).

The effectiveness of the SHE has a significant positive impact on the system's COP. Studies have shown that a SHE can increase the COP by as much as 44%. researchgate.net In contrast, a refrigerant heat exchanger, which subcools the liquid refrigerant, has a much smaller effect on the performance of a LiBr-H₂O system. researchgate.net

The following table summarizes the general effects of key operating conditions on the Coefficient of Performance (COP).

Operating ParameterChangeEffect on COP
Generator TemperatureIncreaseIncrease
Evaporator TemperatureIncreaseIncrease
Condenser TemperatureIncreaseDecrease
Absorber TemperatureIncreaseDecrease
Solution Heat Exchanger EffectivenessIncreaseIncrease

Comparison with Other Working Pairs (e.g., LiCl-H₂O)

In the field of absorption refrigeration systems, the lithium bromide-water (LiBr-H₂O) pair is the most commonly used working fluid for air-conditioning applications. However, ongoing research seeks to identify alternative pairs that may offer superior performance under specific operating conditions. One of the most studied alternatives is the lithium chloride-water (LiCl-H₂O) system. Thermodynamic comparisons between these two pairs focus on key performance indicators such as the Coefficient of Performance (COP) and exergetic efficiency.

Studies have consistently shown that the LiCl-H₂O pair can achieve a higher COP and exergetic efficiency compared to the LiBr-H₂O pair, particularly under conditions of lower generator temperatures or higher condenser temperatures mdpi.comresearchgate.net. For instance, theoretical investigations of a single-effect absorption refrigeration system found that the COP of a LiCl-H₂O system can be approximately 4–9% higher, and its exergetic efficiency can be 3–6% higher than that of a LiBr-H₂O system mdpi.commdpi.comresearchgate.net. Similarly, another analysis noted that an absorption chiller using LiCl-H₂O can have a 5–6% higher exergetic efficiency when the condensation temperature is 40°C and the absorber temperature is 35°C mdpi.comresearchgate.net.

The superior performance of the LiCl-H₂O system is often attributed to its better solution properties mdpi.comresearchgate.net. Despite these advantages, the operating range of the LiCl-H₂O system is more restricted due to a higher risk of crystallization compared to the LiBr-H₂O system mdpi.comresearchgate.net.

The choice of working pair also influences the optimal operating temperatures of the system. Research has indicated that the optimal heat source temperature for a LiCl-H₂O system is generally lower than that required for a LiBr-H₂O system mdpi.comresearchgate.net. For example, in one study, the optimum inlet temperature of hot water for a LiCl-H₂O chiller was found to be 83°C, compared to 98°C for a LiBr-H₂O chiller mdpi.comresearchgate.netresearchgate.net. This characteristic makes the LiCl-H₂O pair particularly suitable for applications utilizing low-grade heat sources, such as solar energy mdpi.comresearchgate.netiaea.org. In a solar absorption cooling system analysis, it was found that using the LiCl-H₂O pair resulted in better performance in all examined cases, requiring an approximately 8% lower solar collector area to meet the same cooling demand researchgate.netiaea.org.

Performance Comparison of LiBr-H₂O and LiCl-H₂O Systems
Performance MetricLiBr-H₂OLiCl-H₂OReference
COP Improvement with LiCl-H₂OBaseline≈4–9% higher mdpi.commdpi.comresearchgate.net
Exergetic Efficiency Improvement with LiCl-H₂OBaseline≈3–6% higher mdpi.commdpi.comresearchgate.net
Optimum Generator Inlet Temperature98°C83°C mdpi.comresearchgate.net
Maximum Exergetic Efficiency (Solar System)Baseline~8% higher (less collector area) researchgate.netiaea.org
Optimum COP (at specific conditions)0.88 at 110°C0.92 at 89°C asme.org

Exergy Analysis of Absorption Systems

Exergy analysis is a powerful thermodynamic tool based on the second law of thermodynamics that is used to evaluate the performance of energy systems by quantifying the sources of irreversibility, or exergy destruction. In a lithium bromide-water absorption refrigeration system, exergy analysis identifies which components contribute the most to thermodynamic inefficiencies, thereby guiding efforts for system improvement.

The primary sources of exergy destruction in a typical single-effect LiBr-H₂O absorption chiller are the components where heat and mass transfer occur across significant temperature and concentration gradients. Numerous studies have concluded that the generator and the absorber are the largest contributors to exergy loss within the system worldscientific.comscielo.orgworldwidejournals.com. The high rate of exergy destruction in the generator is primarily due to the large temperature difference between the external heat source and the working fluid worldwidejournals.comrepec.orgiaea.org. Similarly, the absorber experiences significant irreversibilities due to the simultaneous heat and mass transfer processes and the mixing of the weak solution with the refrigerant vapor worldwidejournals.com.

The distribution of exergy destruction among the components can vary with operating conditions. However, a general breakdown from various analyses indicates a consistent pattern. For example, one study reported that the absorber and generator were responsible for approximately 52.67% and 37.87% of the total exergy loss, respectively worldwidejournals.com. Another analysis of a 10 TR absorption chiller found that the main irreversibilities occurred in the cooling tower (34%), generator (32%), and absorber (16%) scielo.org. A separate case study also identified the generator as the component with the highest average exergy loss worldscientific.com.

The performance of the absorption system, as measured by the exergetic efficiency, is influenced by the operating temperatures of the main components. The exergetic efficiency tends to increase with higher evaporator and generator temperatures but decreases with higher condenser and absorber temperatures repec.orgiaea.org.

Distribution of Exergy Destruction in LiBr-H₂O Absorption System Components
ComponentPercentage of Total Exergy Destruction (Study 1)Percentage of Total Exergy Destruction (Study 2)Reference
Generator37.87%32% scielo.orgworldwidejournals.com
Absorber52.67%16% scielo.orgworldwidejournals.com
CondenserN/AN/A
EvaporatorN/AN/A
Cooling TowerN/A34% scielo.org
Solution PumpMinimal1% scielo.orgrepec.org
Expansion ValvesMinimalN/A repec.org

Spectroscopic Investigations of Lithium Bromide Hydrate Systems

Infrared (IR) Spectroscopy for Structural Studies

Infrared (IR) spectroscopy is an invaluable tool for investigating the structural effects of ions on the solvent molecules around them, providing detailed information on molecular vibrations and intermolecular forces like hydrogen bonds. rsc.org

Fourier Transform Infrared (FTIR) spectroscopy is particularly effective for studying the hydrogen-bonding network in aqueous lithium bromide solutions and its hydrates. mdpi.com The presence of Li⁺ and Br⁻ ions significantly disrupts the natural hydrogen bond structure of liquid water. acs.org This disruption is observable through changes in the vibrational bands of water, especially the O-H stretching band. researchgate.net

In studies involving the dissolution of materials like cellulose (B213188) in lithium bromide molten salt hydrate (B1144303), FTIR analysis confirms the breaking of inter- and intra-molecular hydrogen bonds. mdpi.comresearchgate.netnih.gov For instance, the O-H hydroxyl group stretching vibration, typically found around 3324 cm⁻¹, shows a shift, indicating a change in the hydrogen bonding environment. mdpi.com Ab initio molecular dynamics simulations complement these experimental findings, confirming that the Li⁺ cation has a strong structuring effect on the surrounding water molecules, while the Br⁻ anion has a comparatively weaker influence. rsc.org Far-infrared (FIR) studies of anhydrous LiBr show a very broad absorption band with a maximum around 170 cm⁻¹, which is attributed to lattice vibrations. nih.govuj.edu.pl

Wavenumber (cm⁻¹)AssignmentInterpretation in LiBr Hydrate SystemsReference
~3324O-H hydroxyl group stretching vibrationShifts in this band indicate the disruption and reformation of hydrogen bonds in water due to interaction with Li⁺ and Br⁻ ions. mdpi.comresearchgate.net
~1634Absorbed water (H-O-H bending)Indicates the presence of water molecules within the system. mdpi.com
~170Lattice vibrations (Far-IR)Represents the vibrations of the crystal lattice in anhydrous LiBr. nih.govuj.edu.pl

Ultrafast Polarization-Selective Pump-Probe (PSPP) Experiments on OD Stretch

Ultrafast polarization-selective pump-probe (PSPP) experiments are a powerful tool for investigating the structural dynamics of aqueous solutions. In studies of highly concentrated lithium bromide (LiBr) solutions, these experiments have been performed on the OD stretch of dilute deuterated water (HOD) to probe the local environment and dynamics of water molecules. stanford.eduresearchgate.netnih.gov The use of HOD at a low concentration (e.g., 5%) provides a localized vibrational probe that is distinct from the OH stretch region of bulk water, minimizing the effects of resonant energy transfer between molecules. stanford.eduresearchgate.net

In these experiments, an ultrafast infrared pump pulse excites the OD stretch vibration. A subsequent, time-delayed probe pulse, polarized either parallel or perpendicular to the pump pulse, measures the absorption changes. The resulting data provides information on both the vibrational population relaxation (lifetime of the excited state) and the orientational relaxation (how quickly the HOD molecule reorients). researchgate.netresearchgate.net

For concentrated LiBr solutions, the population decays observed in PSPP experiments reveal the presence of at least two distinct water environments. stanford.eduresearchgate.netnih.gov These correspond to water molecules (specifically, the OD hydroxyl group) that are hydrogen-bonded to bromide anions (Br⁻) and those hydrogen-bonded to other water oxygens. stanford.eduresearchgate.net By analyzing the frequency-dependent amplitudes of these decays, it is possible to extract the individual spectra of these two types of hydroxyls, which are not directly distinguishable in standard Fourier-transform infrared (FT-IR) spectra. stanford.eduresearchgate.netnih.gov

The anisotropy decay, calculated from the parallel and perpendicular probe signals, provides insights into the rotational motion of the HOD molecules. This decay often exhibits two components: a fast component attributed to a "wobbling-in-a-cone" motion, where the molecule undergoes restricted angular motion, and a slower component corresponding to the complete orientational randomization of the molecule. stanford.eduresearchgate.netamolf.nl

Observation of Ion/Water Network Structural Dynamics

In highly concentrated LiBr solutions, where the number of water molecules is insufficient to fully solvate individual ions, an extended ion/water network forms. stanford.eduresearchgate.netnih.gov Ultrafast infrared spectroscopy, particularly PSPP, has been instrumental in elucidating the complex structural dynamics within this network. stanford.eduresearchgate.netnih.gov

The dynamics of this network are significantly different from those of bulk water. The formation of ion pairs and larger ion clusters restricts the movement of water molecules. stanford.eduresearchgate.netnih.gov PSPP experiments reveal that the orientational relaxation of water molecules slows down considerably in these concentrated solutions. pnas.orgpnas.org

At high concentrations, the wobbling-in-a-cone motion of water molecules is found to be dependent on the vibrational frequency, which correlates with the hydrogen bond strength. stanford.eduresearchgate.net However, as the water concentration increases (e.g., to more than 10 water molecules per ion pair), this frequency dependence disappears. stanford.eduresearchgate.net This transition is thought to coincide with a shift from a prevalence of large ion/water clusters to more isolated contact ion pairs. stanford.eduresearchgate.netnih.gov The average angle of this wobbling cone also increases as the ion concentration decreases, indicating greater freedom of movement for the water molecules. stanford.eduresearchgate.net

Table 1: Comparison of Water Dynamics in LiBr and LiCl Solutions from PSPP Experiments

PropertyLiBr SolutionLiCl SolutionReference
Slow Orientational RelaxationFasterSlower stanford.edu
OD Stretch Frequency (H-bonded to halide)Higher (weaker H-bond)Lower (stronger H-bond) stanford.edu
Hydroxyls bound to halide vs. water ratioIdentical (at same concentration)Identical (at same concentration) stanford.edu

Analysis of Hydroxyls Bound to Halides and Water Oxygens

A key finding from PSPP studies of concentrated LiBr solutions is the ability to distinguish and characterize the sub-populations of hydroxyl (OD) groups based on their hydrogen-bonding partner: either a bromide anion or a water oxygen atom. stanford.eduresearchgate.netresearcher.life This is achieved by analyzing the biexponential vibrational population decays, where each decay component corresponds to one of these populations. stanford.edu

The analysis reveals that hydroxyls hydrogen-bonded to bromide anions (OD···Br⁻) have a different vibrational lifetime and absorption frequency compared to those hydrogen-bonded to water oxygens (OD···O). stanford.eduamolf.nl Specifically, the OD stretch of water molecules hydrogen-bonded to bromide absorbs at a higher frequency (around 2544 cm⁻¹) compared to those bonded to chloride. stanford.edu This shift to a higher frequency indicates a weaker hydrogen bond to the bromide anion, which is consistent with bromide's lower charge density compared to chloride. stanford.edu

Interestingly, the water-associated hydroxyls in these concentrated salt solutions are shifted to lower frequencies compared to bulk water (centered at 2509 cm⁻¹). stanford.edu This suggests that the water-water hydrogen bonds within the ion/water network are, on average, stronger than those in pure water. stanford.eduacs.org

At the highest salt concentrations (e.g., 1 water molecule to 4 ion pairs), the spectra show a much larger population of hydroxyls bound to bromide anions than to water oxygens. stanford.edu As the water concentration increases (e.g., 1 to 16), the population of hydroxyls hydrogen-bonded to other water molecules becomes significantly larger. stanford.edu Despite the differences in the halide ion, the ratio of hydroxyls bound to the halide versus those bound to water is nearly identical for LiBr and LiCl at the same molar ratio. stanford.edu

Table 2: Spectroscopic Properties of Hydroxyls in Concentrated LiBr Solutions

Hydroxyl TypePeak Frequency (cm⁻¹)Hydrogen Bond StrengthVibrational LifetimeReference
OD···Br⁻~2544WeakerSlower decay stanford.edu
OD···O (in LiBr solution)<2509Stronger (than bulk water)Faster decay stanford.edu
OD···O (in bulk water)~2509-- stanford.edu

Theoretical Infrared Spectra using Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations have been employed to compute the theoretical infrared (IR) spectra of lithium bromide, providing insights that complement experimental findings. mdpi.comresearchgate.net By modeling the crystal structure, typically using a model composed of a significant number of atoms (e.g., 125 atoms), the vibrational frequencies and their intensities can be calculated. mdpi.comresearchgate.net

For anhydrous LiBr, DFT calculations at the B3LYP/6-31+g* level of theory have been used to predict the far-infrared (FIR) spectrum. mdpi.comresearchgate.net These calculations show that only vibrations with T1u symmetry are active in the infrared spectrum for the cubic crystal structure of LiBr. mdpi.com The calculations predict several IR active vibrations, with the most intense ones appearing at specific frequencies. For LiBr, strong intensity vibrations are calculated at 229.1, 303.0, and 371.0 cm⁻¹. mdpi.com

These theoretical spectra can be compared with experimental FIR measurements. For LiBr, a very broad absorption band is experimentally observed with a maximum at 170 cm⁻¹. mdpi.com While there can be discrepancies between the exact peak positions in calculated and experimental spectra, which may be due to factors like the choice of functional, basis set, and the physical state of the sample, the DFT calculations provide a fundamental basis for assigning the observed spectral features to specific vibrational modes of the crystal lattice. mdpi.com

Furthermore, DFT-based molecular dynamics simulations have been used to investigate the hydration structure of the bromide ion in aqueous solution. esrf.frnih.gov These simulations provide detailed information about the radial distribution functions of oxygen and hydrogen atoms around the bromide ion, offering a more accurate description of the ion-water interactions than classical molecular dynamics, largely due to the inclusion of polarization effects. esrf.frnih.gov This theoretical approach is crucial for correctly interpreting experimental data, such as that from EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy. nih.gov

Table 3: Calculated IR Frequencies for Anhydrous LiBr (DFT/B3LYP/6-31+g)*

Calculated Frequency (cm⁻¹)Calculated Intensity (km/mol)Symmetry
229.1HighT1u
303.0HighT1u
371.0HighT1u

Note: This table presents a selection of the strongest predicted IR active modes. The full calculation yields 29 IR active T1u vibrations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Investigation of Hydrogen Bond Disruption

NMR spectroscopy is a powerful method for investigating hydrogen bonding and its disruption in solutions. In the context of LiBr hydrates, NMR studies, often in conjunction with other techniques, help to elucidate how the ions interact with water molecules and disrupt the native hydrogen bond network of water. researchgate.netrsc.orgresearchgate.net

In aqueous LiBr solutions, the strong electric fields from the Li⁺ and Br⁻ ions significantly perturb the local water structure. amolf.nl The ions orient nearby water molecules, leading to the formation of hydration shells and the disruption of the extended hydrogen-bonding network characteristic of pure water. amolf.nlresearchgate.net This disruption can be observed through changes in the chemical shifts and relaxation times of various nuclei, such as ¹H and ¹⁷O. researchgate.net

For example, studies on concentrated alkali chloride solutions, including LiCl which has similar disruptive effects to LiBr, show significant changes in the chemical shifts and signal linewidths of ¹H and ¹⁷O NMR spectra, indicating altered water environments. researchgate.net Pulsed-field gradient (PFG) NMR measurements have shown a dramatic decrease in the diffusion coefficient of water in concentrated lithium salt solutions, reflecting the strong interactions between Li⁺ ions and water molecules that impede their translational motion. researchgate.net

Furthermore, CP/MAS ¹³C NMR studies of cellulose dissolved in LiBr molten salt hydrate have provided direct evidence for the breaking of both intermolecular and intramolecular hydrogen bonds within the cellulose structure. mdpi.com The changes in the ¹³C NMR spectra of the cellulose after it is processed with the LiBr hydrate confirm that the salt hydrate acts as a non-derivatizing solvent that effectively disrupts the extensive hydrogen-bond network responsible for the rigidity and crystallinity of the cellulose. mdpi.com

Computational and Simulation Studies of Lithium Bromide Hydrate

Ab Initio Molecular Dynamics (AIMD) Simulations

AIMD simulations, which calculate the forces on atoms from electronic structure theory on the fly, offer a powerful tool for investigating complex systems like aqueous lithium bromide (LiBr) solutions without the need for empirical force fields. acs.orgnih.gov These simulations have been particularly revealing about the structure of the solution-air interface. acs.orgnih.gov The methodology often involves Born–Oppenheimer molecular dynamics (BOMD), where the DFT functional is minimized at each timestep, providing an accurate representation of the system. acs.orgnih.gov

Table 1: Representative AIMD Simulation Parameters for Aqueous LiBr Systems
ParameterValue/DescriptionReference
Simulation Type Born–Oppenheimer molecular dynamics (BOMD) acs.orgnih.gov
Software QUICKSTEP module in CP2K nih.gov
DFT Functional BLYP exchange–correlation functional with Grimme's D2 dispersion correction acs.orgnih.gov
Timestep 0.25 fs to 0.5 fs nih.govacs.org
Temperature Maintained near 300 K using a Langevin thermostat acs.org
System Geometry Pseudo-two-dimensional slab for investigating interfacial properties nih.gov

AIMD simulations have demonstrated that the presence of lithium bromide has a profound effect on the structure of the aqueous solution-air interface. acs.orgnih.gov The simulations show a distinct layering of ions and water molecules near the interface that deviates significantly from the bulk solution. nih.gov This structuring is a direct result of the different affinities of the lithium and bromide ions for the interfacial region. acs.orgnih.gov The separation of these ions near the surface perturbs the local hydrogen-bonding network of water, leading to specific orientational arrangements of the water molecules. acs.orgnih.gov

A key finding from AIMD simulations is the differential distribution of ions at the solution-air interface. acs.org Consistent with experimental data and simulations using polarizable force fields, Br⁻ anions show a clear preference for the interface, accumulating just below the first molecular layer of water. acs.orgnih.govnih.gov In stark contrast, Li⁺ cations are repelled from the interface, remaining deeply buried several molecular layers within the bulk solution, even at high salt concentrations. acs.orgnih.govnih.gov This charge separation creates a strong electrostatic field at the interface. The AIMD results show that Br⁻ ions are located much closer to the interface than Li⁺ ions, a finding that is qualitatively similar to results from polarizable models. nih.gov

The segregation of ions at the interface significantly influences the orientation of the surrounding water molecules. acs.org At a typical air-water interface, water molecules tend to orient with their dipoles parallel to the interface to maximize hydrogen bonding. acs.org The presence of the LiBr salt and the resulting ion separation alters this tendency. acs.org The accumulation of negative Br⁻ ions near the surface and the depletion of positive Li⁺ ions have a substantial effect on the average orientation of water molecules in the vicinity of the interface. acs.orgnih.gov

The hydration structure of the lithium cation has been a long-standing point of investigation. AIMD simulations have provided crucial insights that challenge the predictions of simpler models. nih.gov The simulations reveal that the hydration number for Li⁺ in the bulk of the solution is approximately 4.7 ± 0.3, and this number remains largely independent of the salt concentration. acs.orgnih.gov This result is consistent with recent neutron scattering experiments. nih.govnih.gov The finding of a hydration number significantly above four contradicts the results from nonpolarizable empirical models, which consistently predict a very stable tetrahedral coordination of Li⁺ with exactly four water molecules. nih.govnih.gov Some AIMD studies on other lithium salts in water have also reaffirmed a coordination number of 4. rsc.org However, experimental data from neutron scattering in lithium chloride solutions have measured hydration numbers as high as 5.9 at lower concentrations. nih.gov

Comparisons between AIMD simulations and those using empirical force fields, particularly nonpolarizable ones, highlight significant discrepancies. nih.govnih.gov

Li⁺ Hydration: As noted, nonpolarizable models incorrectly predict a rigid tetrahedral coordination for Li⁺ with a hydration number of four. nih.govnih.gov AIMD simulations, in better agreement with experiments, show a higher and more flexible coordination. acs.orgnih.gov This suggests that nonpolarizable models may overestimate the disruption of the water's hydrogen bond network by the Li⁺ ion. nih.govnih.gov

Ion Distribution: While polarizable empirical models can qualitatively capture the preference of Br⁻ for the interface, nonpolarizable models often fail to do so accurately. acs.orgnih.gov The AIMD simulations provide a more accurate picture of the ion density profiles near the interface compared to nonpolarizable models. acs.orgnih.gov

Table 2: Comparison of Li⁺ Hydration Properties from Different Models
PropertyAIMD SimulationsNonpolarizable Empirical ModelsExperimental Data (Neutron Scattering)
Hydration Number ~4.7 ± 0.3 (independent of concentration) acs.orgnih.gov4 (stable tetrahedral coordination) nih.govnih.gov~4.3 to ~5.9 (concentration dependent) nih.gov
Solvation Shell Structure More labile/flexible nih.govOverly stable tetrahedral acs.orgnih.govWell-defined hydration shell osti.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is the quantum mechanical foundation upon which AIMD simulations of lithium bromide hydrate (B1144303) are based. acs.orgnih.gov Beyond providing the forces for molecular dynamics, DFT calculations can be used to investigate the static properties of materials, such as the crystal structure of anhydrous and hydrated salts, and to analyze the electronic structure and charge distribution. nih.gov

DFT studies on anhydrous lithium halides (LiF, LiCl, and LiBr) using the B3LYP functional have been performed to determine theoretical lattice parameters and charge distributions. nih.gov For LiBr, the calculated positive charge on the lithium atom was +0.7408, with a corresponding negative charge on the bromine atom. nih.gov These calculations provide a baseline for understanding the ionic interactions that govern the behavior of LiBr in its hydrated forms.

In the context of hydrates, DFT is crucial for understanding the interactions between the ions and the water molecules. academie-sciences.fruba.ar For instance, DFT calculations are used to study small clusters of Li⁺(H₂O)n to determine their binding energies and stable geometries, which helps in understanding the fundamental aspects of hydration. nih.gov These quantum chemical investigations, while often limited to small clusters, provide essential data for validating and parameterizing classical force fields and for interpreting the results of larger-scale simulations. acs.org High-throughput DFT calculations have also been employed to screen various salt hydrates for applications like thermal energy storage, predicting their thermodynamic stabilities and energy densities. researchgate.net

Structural and Electrochemical Properties Evaluations

Computational studies, particularly ab initio molecular dynamics (AIMD) simulations, have been instrumental in elucidating the structural properties of lithium bromide in aqueous solutions, which can be considered a dynamic representation of a hydrated state. These simulations reveal detailed insights into ion hydration and pairing. In aqueous lithium bromide (LiBr) solutions, AIMD simulations show that Br⁻ anions tend to accumulate near the solution-air interface, just below the first layer of water molecules. Conversely, Li⁺ cations are typically found several molecular layers deeper into the bulk solution, even at high concentrations nih.gov. This separation of ions significantly influences the orientation of surrounding water molecules nih.gov.

A key structural parameter investigated is the hydration number of the ions. For the lithium cation (Li⁺), AIMD simulations indicate a hydration number of approximately 4.7 ± 0.3, a value that remains largely independent of the salt concentration nih.govnih.gov. This finding is consistent with recent neutron scattering experiments and notably contrasts with results from nonpolarizable empirical models, which often predict a tetrahedral coordination with exactly four water molecules nih.govnih.gov. The bromide anion (Br⁻) at high concentrations has a hydration number of about 6.5 in DFT-based simulations acs.org. These simulations also indicate the occurrence of ion pairing at high concentrations nih.govacs.org.

The following table summarizes the hydration numbers of Li⁺ and Br⁻ ions in aqueous solutions as determined by AIMD simulations.

IonConditionHydration NumberSource
Li⁺Center of slab, regardless of concentration~ 4.7 ± 0.3 nih.govnih.gov
Br⁻High concentration, center of slab~ 6.5 acs.org
Br⁻Low concentration, AIMD~ 6.0 acs.org

From an electrochemical standpoint, computational studies have explored the behavior of lithium bromide in battery systems. In the development of a static lithium-bromide (SLB) battery, density functional theory (DFT) calculations were used to understand the redox chemistry. These studies supported the development of a high-performance SLB battery based on a two-electron transfer mechanism involving a Br⁻/Br⁺ redox couple nih.gov. The introduction of specific anions in the electrolyte was shown to activate the Br⁺ conversion, leading to an additional electron transfer. Cyclic voltammetry (CV) curves, a key electrochemical measurement, show distinct redox peaks corresponding to the Br⁻/Br₃⁻ couple at approximately 3.4 V and 3.6 V nih.gov. A new voltage plateau was observed at 3.8 V, significantly increasing the discharge capacity and energy density compared to a one-electron reaction nih.gov.

Catalytic Mechanism Exploration (e.g., Imine Hydroboration)

Lithium bromide has been identified as an efficient and inexpensive catalyst for chemical reactions such as the hydroboration of imines. Computational studies using Density Functional Theory (DFT) have been employed to explore the plausible reaction pathways for this catalytic process nih.govrsc.orgnih.govrsc.org.

The hydroboration of imines to their corresponding amines using pinacolborane (HBpin) is effectively catalyzed by LiBr nih.govnih.gov. DFT calculations at the M06-2X/6-31+G(d,p) level of theory have been used to map out the electronic energy profile of the reaction pathway nih.govrsc.org. The proposed mechanism suggests that the reaction is initiated by the interaction of HBpin with the LiBr catalyst, leading to the formation of a hydridoborate intermediate nih.gov. This intermediate then participates in the reduction of the imine. This computational approach provides valuable insights into the catalytic cycle and the roles of the reactants and the catalyst at a molecular level nih.gov. The use of LiBr as a catalyst has been shown to be effective for both aldimines and ketimines, leading to excellent yields of secondary amines nih.gov.

The following table shows the catalytic efficiency of different lithium halides in the hydroboration of N-benzylideneaniline, highlighting the effectiveness of Lithium Bromide.

Catalyst (3 mol%)TimeImine/Amine Yield (%)Source
LiF1 h48/37 nih.gov
LiCl30 min0/99 nih.gov
LiBr30 min0/99 nih.gov
LiI30 min0/99 nih.gov

Crystal Structure Studies of Lithium Halides

While anhydrous lithium bromide crystallizes in the cubic rock salt (Fm-3m) structure, it also forms several stable hydrates materialsproject.orgchemicalbook.com. Experimental studies have determined the crystal structures of di-, tri-, and pentahydrates of lithium bromide nih.gov. In all these hydrated forms, the lithium cation is octahedrally coordinated nih.gov. The dihydrate of lithium bromide is isostructural with NaI·2H₂O. A surprising finding in the tri- and pentahydrates of LiBr is the presence of one uncoordinated water molecule per Li⁺ ion nih.gov.

Computational studies, particularly using Density Functional Theory (DFT), have been crucial in understanding the relative stability of different possible crystal structures for anhydrous lithium halides. These studies have shown that while the rock salt structure is experimentally observed, other structures like the wurtzite structure are close in energy nih.gov. DFT calculations help in determining theoretical lattice parameters and charge distributions within the crystals nih.gov. For anhydrous LiBr, the theoretical lattice parameter has been calculated, which is in close agreement with experimental values, with slight differences attributed to the static nature of the crystal in calculations versus the dynamic nature in experiments nih.gov.

The table below presents the calculated ATP charge distribution in the model structure of anhydrous LiBr.

AtomCalculated ATP Charge (DFT/B3LYP/6–31+g*)Source
Li+0.7408 nih.gov
Br-0.7408 nih.gov

Classical Molecular Dynamics (MD) Simulations

Potential Mean Force (PMF) of Ion Pairs in Solvents

Classical Molecular Dynamics (MD) simulations are a powerful tool for investigating the behavior of ions in solution. A key property that can be calculated from these simulations is the Potential of Mean Force (PMF), which describes the free energy profile of ion pair association and dissociation.

Constrained Molecular Dynamics (CMD) simulations have been used to evaluate the PMF for Li⁺-Br⁻ ion pairs in acetonitrile (B52724) mdpi.comsenacyt.gob.pautp.ac.pa. The PMF curve for Li⁺-Br⁻ in this solvent shows a distinct minimum at an interionic distance of 2.2 Å, corresponding to a contact ion pair (CIP), and a shallower minimum at 8.0 Å, representing a solvent-separated ion pair (SSIP) mdpi.com. A maximum in the PMF is observed at 4.4 Å, which represents the energy barrier for the transition between the CIP and SSIP states mdpi.com. The oscillations in the PMF are associated with the structuring of the solvent molecules around the ions mdpi.comutp.ac.pa.

Ab initio MD simulations have also been used to study the PMF of the Li⁺-Br⁻ ion pair in water researchgate.netresearchgate.net. These studies highlight the important role of the polarizability of the Br⁻ ion in the dynamics of ion pair association researchgate.net.

The table below summarizes the key features of the PMF for the Li⁺-Br⁻ ion pair in acetonitrile.

FeatureInterionic Distance (r)DescriptionSource
First Minimum2.2 ÅContact Ion Pair (CIP) mdpi.com
Maximum4.4 ÅEnergy Barrier mdpi.com
Second Minimum8.0 ÅSolvent-Separated Ion Pair (SSIP) mdpi.com

Association-Dissociation Processes

The association and dissociation of ion pairs are fundamental processes in electrolyte solutions, and MD simulations provide a molecular-level understanding of these events. The PMF calculated from CMD simulations can be used to determine the association constants for both contact ion pairs (K_CIP) and solvent-separated ion pairs (K_SSIP) mdpi.com. For lithium bromide in acetonitrile, it was found that K_CIP is much larger than K_SSIP, indicating that the contact ion pair is the more stable configuration mdpi.com. The equilibrium constant (K_eq) for the association-dissociation process also indicates that the SSIP region represents a much less stable configuration compared to the CIP region mdpi.com.

The dynamics of the association-dissociation process can be further studied using theories like the Grote–Hynes theory to analyze the passage across the energy barrier between the CIP and SSIP states mdpi.comsenacyt.gob.pa. This analysis provides information on the transition state and the influence of the solvent on the reaction rates mdpi.com. For the Li⁺-Br⁻ system in acetonitrile, the temporal measure of the transition state in the presence of the solvent was determined to be 2.17 ps mdpi.com.

The following table presents the association-dissociation barrier heights and association constants for the Li⁺-Br⁻ ion pair in acetonitrile.

ParameterValueUnitSource
ΔW(r)_CIP-k_B T mdpi.com
ΔW(r)_SSIP-k_B T mdpi.com
K_CIP≫ K_SSIP1/mol mdpi.com
K_SSIP-1/mol mdpi.com
K_eq7.1 × 10⁻¹²- mdpi.com

Structural and Physical Properties of Molten Mixtures

While "molten lithium bromide hydrate" is not a stable phase, as hydrates decompose upon heating, computational studies have investigated the properties of anhydrous molten lithium bromide and its mixtures. Ab initio molecular dynamics simulations have been used to predict key properties of molten LiBr-KBr eutectic mixtures across various temperatures stanford.edu. These properties include coordination number, radial distribution function, density, specific heat capacity, and volumetric thermal expansion stanford.edu. Such studies are crucial for applications of molten salts in technologies like nuclear reactors and thermal batteries stanford.edu.

The structural dynamics of highly concentrated aqueous solutions of lithium bromide, which can be seen as a precursor state to a molten phase, have also been studied. At very high salt concentrations, an extended ion/water network is formed stanford.edu. MD simulations of these concentrated solutions show significant ion pairing stanford.edu. In these systems, there are not enough water molecules to fully solvate both cations and anions without the solvation shells overlapping stanford.edu. These studies provide insights into the complex structural dynamics that would be present in a molten state.

Advanced Applications and Material Science of Lithium Bromide Hydrate

Thermochemical Energy Storage Systems

Lithium bromide hydrate (B1144303) is a significant compound in the field of thermochemical energy storage (TCES), a technology that stores energy in chemical bonds. solarpaces.orgsandia.gov TCES systems offer high energy density and the potential for long-term, lossless storage, making them suitable for applications ranging from building heating to industrial processes. mdpi.comuea.ac.ukfrontiersin.org The storage process is based on a reversible chemical reaction or sorption process; energy is stored via an endothermic reaction (dehydration) and released through an exothermic reaction (hydration). researchgate.net

Water Sorption-Based Thermochemical Storage (WSTCS) Materials

Water sorption-based thermochemical storage (WSTCS) is a prominent method within TCES that utilizes the hydration and dehydration of materials to store and release thermal energy. frontiersin.orgresearchgate.netdoaj.orgbirmingham.ac.uk In these systems, salt hydrates are key candidate materials. frontiersin.orgresearchgate.net The process involves two main steps: charging (dehydration), where low-grade heat is used to remove water from the hydrate, and discharging (hydration), where the anhydrous salt reacts with water vapor, releasing the stored heat. tue.nl This technology is particularly advantageous for seasonal storage, such as capturing solar thermal energy in the summer to be used for heating in the winter. frontiersin.org Salt hydrates, including bromides, chlorides, sulphates, and others, are studied extensively for these applications due to their high energy density. frontiersin.orgresearchgate.netdoaj.orgbirmingham.ac.uk

Lithium Bromide Hydrate in Composite Materials for Thermal Energy Storage

To enhance the practical application of this compound for thermal energy storage, it is often incorporated into composite materials. mdpi.comresearchgate.netx-mol.net Pure salt hydrates can suffer from issues like slow reaction kinetics and structural instability during cycling. By embedding the salt within a porous host matrix, these challenges can be mitigated. oup.com This approach creates a composite material with improved heat and mass transfer properties. Examples of such composites include lithium bromide encapsulated within silica gel or activated carbon, which intensifies the heat storage density. researchgate.net These composite materials are designed to optimize the gas-solid reaction kinetics and the thermal power released or absorbed. researchgate.net

Synthesis of LiBr-Based Composites with Porous Matrices (Silica Gel, Activated Carbon)

The most common method for synthesizing lithium bromide-based composites is the impregnation of a porous host matrix with an aqueous salt solution. oup.com This process involves dissolving lithium bromide in water and then infusing the solution into the pores of a matrix material like silica gel or activated carbon. researchgate.netx-mol.net The mixture is then dried to remove the excess water, leaving the lithium bromide salt distributed within the porous structure.

Research has demonstrated the synthesis of various LiBr-based composites with different salt concentrations. researchgate.netx-mol.net For instance, composites have been created with silica gel containing 37 wt% and 53 wt% of LiBr, and with activated carbon containing 32 wt% and 42 wt% of LiBr. researchgate.netx-mol.net The goal of this synthesis is to achieve a homogeneous distribution of the salt within the matrix, which is crucial for stable and efficient performance. researchgate.net

Energy Storage Density and Cycling Performance

The energy storage density and cycling stability are critical performance indicators for thermochemical storage materials. Lithium bromide composites have shown promising results in both areas. A composite with 53 wt.% LiBr and silica gel demonstrated a high energy storage density of 261 kWh/m³. mdpi.comresearchgate.net This density can be increased to 381 kWh/m³ when the dehydration temperature is raised from 80°C to 120°C. mdpi.comresearchgate.net

Cycling performance evaluates the material's ability to maintain its storage capacity over repeated charging and discharging cycles. The silica gel/LiBr composite with 53 wt% salt content showed no measurable loss of sorption properties over 10 cycles, indicating good stability. researchgate.net In laboratory tests of an open-type reactor, a similar composite sustained an average energy density of 219 kWh/m³ under various conditions, confirming its cycling stability. mdpi.com

Table 1: Energy Storage Density of Lithium Bromide Composite Materials

Composite MaterialLiBr Content (wt%)Dehydration Temp. (°C)Hydration Temp. (°C)Water Vapor Pressure (mbar)Energy Storage Density (kWh/m³)
Silica Gel / LiBr53%803012.5261 mdpi.comresearchgate.net
Silica Gel / LiBr53%1203012.5381 mdpi.comresearchgate.net

Long-Term Solar Heat Storage Systems

This compound is a viable medium for long-term, or inter-seasonal, solar thermal energy storage. researchgate.netresearchgate.net The concept involves using solar energy collected during the summer to dehydrate an aqueous LiBr solution, thereby storing the energy chemically. researchgate.netresearchgate.net This stored heat can then be released during the winter through an absorption process to provide space heating. researchgate.net Dynamic models have been developed to simulate and design such systems for applications like low-consumption buildings. researchgate.net Allowing crystallization to occur in the solution storage tank is a strategy that can significantly increase the storage density, making the process more competitive. researchgate.net Prototypes of these systems have been built and tested to demonstrate the feasibility of the charging (desorption) and discharging (absorption) processes. researchgate.netosti.gov

Liquid Desiccant Systems for Dehumidification

Aqueous solutions of lithium bromide are widely used as liquid desiccants in air conditioning and dehumidification systems. kowachemical.comresearchgate.netcibsejournal.com Its strongly hygroscopic nature allows it to efficiently absorb moisture directly from the air. researchgate.netkowachemical.com In these systems, a concentrated LiBr solution comes into contact with humid air, absorbing water vapor and thus dehumidifying the air. researchgate.net The now-diluted solution is then "regenerated" using a heat source to drive off the absorbed water, making the desiccant ready for reuse. researchgate.netnrel.gov This process is an energy-efficient alternative to conventional cooling-based dehumidification. cibsejournal.com Research has focused on optimizing the performance of LiBr-based dehumidifiers by studying variables such as air temperature, humidity, flow rates, and desiccant concentration. researchgate.net

Table 2: Optimal Conditions for Maximum Dehumidification Effectiveness with LiBr Solution

ParameterOptimal Value
Air Temperature32.5°C
Air Humidity Ratio0.0210 kg/kg
Mass Flow Rate Ratio2.17
Desiccant Concentration0.50 kg/kg
Resulting Effectiveness0.544

(Source: Data derived from a study on LiBr-based air dehumidifiers) researchgate.net

Vapor Absorption into Desiccant Droplets: Mechanisms of Growth and Spreading

The absorption of water vapor into liquid desiccant droplets, such as this compound, is a critical phenomenon in processes like dehumidification and refrigeration. The fundamental mechanism driving this process is the vapor pressure difference between the ambient air and the droplet's surface. Lithium bromide solutions have a significantly lower vapor pressure compared to pure water due to the strong interaction between the dissolved lithium bromide and water molecules. This differential prompts water vapor from the surrounding air to be absorbed by the droplet, causing it to increase in volume.

The growth and spreading of these desiccant droplets are influenced by several factors, most notably the wettability of the substrate on which the droplet rests. Studies comparing the behavior of lithium bromide-water droplets on hydrophobic and hydrophilic surfaces have revealed significant differences in absorption kinetics. Droplets on hydrophilic substrates, such as glass, exhibit higher absorption rates and reach equilibrium with the ambient environment more quickly than those on hydrophobic substrates like PTFE. rsc.org This is attributed to the absorption process being controlled by solute diffusion within the droplet, and the characteristic length for this diffusion is shorter on hydrophilic surfaces. rsc.org

Preparation of Regenerated Cellulose (B213188) Films

Utilization of LiBr Molten Salt Hydrate as a Cellulose Dissolution Solvent

Lithium bromide (LiBr) molten salt hydrate has emerged as an effective non-derivatizing solvent for the dissolution of cellulose, enabling the preparation of regenerated cellulose films. semanticscholar.orgmdpi.comnih.gov This method involves dissolving cellulose pulp, such as kraft pulp, directly into the LiBr molten salt hydrate. The process is advantageous as it allows for the complete dissolution of cellulose fibers, which is a crucial step in producing transparent and uniform films. semanticscholar.orgmdpi.com The effectiveness of LiBr as a solvent stems from its ability to disrupt the extensive inter- and intra-molecular hydrogen bonding network present in cellulose. semanticscholar.orgnih.gov This disruption leads to the separation of individual cellulose chains, resulting in a homogenous solution that can then be cast into a film.

Effects of LiBr Concentration and Dissolving Time on Film Properties

The properties of the resulting regenerated cellulose films are highly dependent on the concentration of the LiBr solution and the duration of the cellulose dissolution. Research has shown that both LiBr concentration and dissolving time can be tuned to optimize the mechanical properties of the films, such as tensile strength and elongation at break. semanticscholar.orgmdpi.comnih.gov

For instance, studies have investigated the effects of LiBr concentrations of 60, 62, and 65 wt% and dissolving times ranging from 5 to 40 minutes. semanticscholar.orgmdpi.comnih.gov It was found that at lower LiBr concentrations (e.g., 60 wt%), extending the dissolving time from 5 to 20 minutes resulted in a significant increase in tensile strength and elongation at break. nih.gov However, complete dissolution is not always achieved at lower concentrations, even with extended time. google.com Increasing the LiBr concentration to 62 wt% and higher leads to a more complete dissolution of cellulose fibers. mdpi.comnih.gov The optimal mechanical properties are often achieved at higher concentrations. For example, a maximum elongation at break of 26% and a tensile strength of 67 MPa were achieved when films were prepared in 65 wt% LiBr for 10 and 15 minutes, respectively. semanticscholar.orgmdpi.comnih.gov These findings indicate that precise control over these parameters is essential for producing cellulose films with desired characteristics for applications such as packaging. semanticscholar.orgnih.gov

Mechanical Properties of Regenerated Cellulose Films at Different LiBr Concentrations and Dissolving Times
LiBr Concentration (wt%)Dissolving Time (min)Tensile Strength (MPa)Elongation at Break (%)
605~4~7
60203412
625217
62154116
623053-
6510-26
651567-

Crystalline Structure Disruption and Polymorphism Conversion

The process of dissolving cellulose in LiBr molten salt hydrate and subsequent regeneration significantly alters its crystalline structure. Characterization techniques such as Fourier transform infrared (FT-IR) spectroscopy, cross-polarization magic-angle spinning carbon-13 nuclear magnetic resonance (CP/MAS 13C NMR), and X-ray diffraction (XRD) have confirmed the disruption of the native cellulose structure. semanticscholar.orgnih.gov The dissolution process breaks the inter- and intra-molecular hydrogen bonds that hold the cellulose chains together in a crystalline lattice. semanticscholar.orgnih.gov

Biomass Conversion and Depolymerization

Acidic this compound (ALBH) Process for Lignocellulose Treatment

The Acidic this compound (ALBH) process is a promising method for the treatment and conversion of lignocellulosic biomass. This process utilizes an acidic solution of lithium bromide trihydrate (LiBr·3H2O) as a reaction medium to fractionate and depolymerize the complex components of biomass, namely cellulose, hemicellulose, and lignin. researchgate.netrsc.org The ALBH process has been shown to be effective in hydrolyzing the glycosidic bonds in cellulose and hemicellulose under relatively mild conditions, typically at temperatures between 80°C and 110°C, without the need for harsh pretreatments. researchgate.net

This method can efficiently convert the polysaccharide fractions of biomass into valuable chemical intermediates. For example, in a biphasic system consisting of molten this compound and an organic solvent, cellulose and hemicelluloses can be dissolved, hydrolyzed, dehydrated, and brominated to produce bromomethylfurfural (BMF) and furfural (FF), respectively, with high yields. rsc.orgesf.edu At 125°C, molar yields of over 90% for BMF from cellulose and around 70-85% for FF and BMF from various biomass sources have been reported. rsc.orgesf.edu

Simultaneously, the ALBH process facilitates the depolymerization of lignin by cleaving β-aryl ether linkages, which are the most abundant linkages in the lignin polymer. rsc.orgesf.edu This results in the separation of high-purity, lower molecular weight lignin that can be utilized as a feedstock for aromatic chemicals and polymers. rsc.orgresearchgate.net The ALBH process, therefore, offers an integrated approach to biorefining, enabling the comprehensive utilization of all major components of lignocellulosic biomass.

Yields of Furan-Based Chemicals from Biomass using LiBr Molten Salt Hydrate
Biomass SourceProductYield (molar %)Temperature (°C)Time (h)
CelluloseBromomethylfurfural (BMF)>901252
HerbageFurfural (FF) & BMF~70 & ~85125-
HardwoodFurfural (FF) & BMF~70 & ~85125-
SoftwoodFurfural (FF) & BMF~70 & ~85125-

Selective Cleavage of Aryl Ether Bonds in Lignin

The recalcitrance of lignin, a complex aromatic polymer, presents a significant challenge in the efficient utilization of lignocellulosic biomass. The selective cleavage of its robust aryl ether bonds is a key step in its depolymerization into valuable aromatic chemicals. Research has demonstrated that acidic lithium bromide molten salt hydrate is an effective medium for this purpose under relatively mild conditions.

A concentrated solution of lithium bromide (e.g., 60%) with an acid catalyst, such as hydrochloric acid (HCl), can selectively cleave the β-O-4 aryl ether linkages, which are the most abundant type of linkage in lignin. researchgate.netresearchgate.netacs.orgncsu.edu This process leads to the depolymerization of lignin, resulting in a significant reduction in its molecular weight. ncsu.edu The reaction is typically carried out at temperatures around 110°C for a duration of 2 hours. researchgate.netresearchgate.netacs.orgncsu.edu

The effectiveness of this system has been demonstrated on various industrial lignins, including softwood kraft lignin (SKL), hardwood kraft lignin (HKL), softwood ethanol (B145695) organosolv lignin (EOL), and acid corncob lignin (ACL). researchgate.netresearchgate.netacs.orgncsu.edu Characterization of the treated lignin using techniques such as Gel Permeation Chromatography (GPC), Fourier-transform infrared spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed the selective cleavage of the β-O-4 aryl ether bonds. researchgate.netresearchgate.netacs.orgacs.org Both lithium bromide and the acid catalyst play crucial roles in this process. researchgate.netresearchgate.netacs.org

The mechanism involves the synergistic action of LiBr and the acid, which facilitates the formation of a benzyl carbocation intermediate. This intermediate is key to the subsequent cleavage of the β-O-4 aryl ether bonds.

The table below illustrates the typical effect of the acidic this compound treatment on the molecular weight of various industrial lignins.

PropertyBefore TreatmentAfter Treatment

Hydrothermal Carbonization for Carbon Sphere Preparation

Hydrothermal carbonization (HTC) is a promising thermochemical process for converting biomass into valuable carbonaceous materials. This compound has been successfully employed as a reaction medium for the direct synthesis of carbon spheres from biomass, such as wood powders. researchgate.net This method offers a pathway to produce uniform, nanostructured carbon materials.

The process involves heating the biomass in a concentrated aqueous solution of lithium bromide under controlled temperature and pressure. The yield and characteristics of the resulting carbon spheres are highly dependent on the reaction conditions, including temperature, reaction time, and the concentration of lithium bromide. researchgate.net

Research has shown that the yield and the degree of carbonization of the carbon spheres are positively correlated with both the reaction temperature and duration. researchgate.net For instance, optimal conditions for the hydrothermal carbonization of wood powder in a this compound medium have been identified as a temperature of 170°C, a reaction time of 5 hours, and a lithium bromide concentration of 65 wt.%. researchgate.net Under these conditions, carbon spheres with an average particle size of 603 nm can be produced with a yield of 22.4%. researchgate.net Further studies have demonstrated that increasing the temperature from 160°C to 180°C can increase the carbon sphere yield from 2.1% to 32%, while extending the reaction time from 8 to 16 hours can increase the average particle size from 0.23 to 0.95 µm. researchgate.net

Analysis of the liquid phase remaining after the reaction often reveals the presence of valuable byproducts such as levulinic acid and 5-hydroxymethylfurfural (5-HMF), indicating that the furan derivatives are formed during the HTC process. researchgate.net The produced carbon spheres typically exhibit a uniform spherical morphology and possess various functional groups on their surface, which enhances their surface reactivity. researchgate.net

The following interactive table summarizes the influence of reaction parameters on the characteristics of carbon spheres produced via hydrothermal carbonization in a this compound medium.

Parameter ValueYield (%)Average Particle Size (nm)

Environmental Considerations and Resource Management

Recycling and Regeneration of Waste Lithium Bromide Solutions

Waste lithium bromide solutions, especially from absorption chillers, often contain corrosion inhibitors and by-products such as iron, copper, and chromium, which can classify them as hazardous waste. upecomp.compatsnap.comresearchgate.net Regeneration of these solutions is crucial for resource efficiency and waste minimization. researchgate.net Processes have been developed to convert these used, contaminated salt solutions into a regenerated stock solution that meets the specifications for reuse in new absorption refrigeration plants. researchgate.netiifiir.org

A promising and eco-friendly method for recycling waste lithium bromide is through Bipolar Membrane Electrodialysis (BMED). mdpi.comnih.gov This electrochemical membrane separation process converts lithium bromide into valuable upstream products, namely lithium hydroxide (B78521) and hydrobromic acid, without the need for additional chemical reagents. mdpi.compatsnap.com

The BMED system utilizes a stack of ion-exchange membranes. mdpi.comresearchgate.net When an electric current is applied, the bipolar membrane splits water molecules into hydrogen (H⁺) and hydroxide (OH⁻) ions. mdpi.comnih.gov Lithium ions (Li⁺) from the waste solution migrate through a cation-exchange membrane and combine with the hydroxide ions to form lithium hydroxide (LiOH). mdpi.comnih.gov Simultaneously, bromide ions (Br⁻) pass through an anion-exchange membrane and combine with hydrogen ions to form hydrobromic acid (HBr). mdpi.comnih.gov This process achieves a high conversion rate of lithium bromide, reaching up to 99%. mdpi.comnih.gov

Several factors influence the efficiency of the BMED process, including current density, feed salt concentration, and the volume of the salt chamber. mdpi.comnih.gov Research has shown that a higher current density increases energy consumption but also improves current efficiency. mdpi.comresearchgate.net An optimal current density has been identified at 30 mA/cm² for balancing these factors. mdpi.comnih.govnih.gov

Table 1: Optimal Conditions for BMED Process

Parameter Optimal Value Outcome
Initial Salt Chamber Volume 200 mL Achieves optimum performance. mdpi.comresearchgate.net
Salt Concentration 0.3 mol/L Provides maximum benefit. mdpi.comresearchgate.net

A significant advantage of the BMED process is the simultaneous production of valuable hydrobromic acid as a by-product. mdpi.comnih.govsemanticscholar.org As bromide ions migrate across the anion-exchange membrane, they combine with hydrogen ions generated by the bipolar membrane, forming hydrobromic acid in the acid chamber. mdpi.comnih.gov The concentration of the produced hydrobromic acid increases as the reaction progresses. nih.gov This recovery turns a waste component into a commercially valuable chemical, enhancing the economic feasibility of the recycling process. mdpi.com

Lithium bromide solutions in absorption chillers become contaminated over time with corrosion products, primarily metals like iron, copper, and chromium, as well as sludge and scale. upecomp.compatsnap.com These impurities hamper the cooling process and can lead to equipment deterioration. upecomp.com Therefore, purification is an essential step for regeneration and reuse. patsnap.compatsnap.com

Various purification techniques are employed, including:

Filtration: Specialized filtration systems, sometimes utilizing rare earth magnetic separators, are effective in removing fine particles of magnetic scale, rust, and other ferrous contaminants. thermaxglobal.comfliercn.com

Chemical Precipitation: This method involves adjusting the pH of the solution (e.g., to between 9 and 10.5) and adding agents like sodium peroxide or potassium permanganate to precipitate metal ions such as copper and iron. google.com

Adsorption: Materials like activated carbon, activated alumina, or zeolite molecular sieves are used to adsorb remaining impurities and precipitates from the solution before a final distillation step. google.com

Ion Exchange: This technique is also used to remove specific ionic contaminants from the solution. patsnap.com

These purification methods can be integrated into closed-loop recycling systems, allowing for the continuous purification and reuse of the lithium bromide solution within the refrigeration system. patsnap.com

Recycling waste lithium bromide is both environmentally and economically advantageous. mdpi.comresearchgate.net The BMED process, in particular, stands out for its efficiency and cost-effectiveness. The total cost for converting waste lithium bromide into lithium hydroxide via BMED has been calculated at approximately 2.243 USD per kilogram of LiOH. mdpi.comnih.gov This is significantly more economical than traditional methods like the acid roasting process, which can cost more than 5 USD per kilogram of LiOH. mdpi.comnih.gov Considering the high market value of both lithium hydroxide and the hydrobromic acid by-product, the BMED process is considered highly economical. mdpi.comnih.gov

From an environmental perspective, recycling lithium bromide addresses several key issues. It provides a solution for the hazardous waste generated by used solutions, preventing potential environmental contamination. mdpi.comupecomp.com By recovering lithium, it contributes to a circular economy for a metal that is strategically valuable and faces supply risks. mdpi.comresearchgate.net The BMED process itself is clean, generating no harmful by-products and simplifying the production chain by converting a downstream waste product back into an upstream raw material. mdpi.comnih.gov The broader environmental benefits of recycling lithium-containing products, such as batteries, include significant reductions in greenhouse gas emissions, energy consumption, and water usage compared to mining virgin materials. stanford.edu

Environmental Impact of Lithium Bromide

While recycling offers a sustainable path for used lithium bromide, the potential environmental impact of the compound itself, should it be released, warrants consideration. The primary concern is its effect on aquatic ecosystems.

Lithium bromide, being a salt, can have adverse effects on aquatic life. researchgate.net The toxicity is often evaluated based on the lithium ion. sigmaaldrich.com Studies have determined the lethal concentration (LC50), which is the concentration that results in the death of 50% of a test population over a specified period. The toxicity of lithium varies among different aquatic species. nih.gov

For fish, the 96-hour LC50 values for lithium show a range of sensitivities. For instance, the rainbow trout (Oncorhynchus mykiss) has a reported LC50 of 438 mg/L. sigmaaldrich.com Chronic toxicity studies have also been conducted, establishing the No-Observed-Effect Concentration (NOEC). For the zebrafish (Danio rerio), the 34-day NOEC was found to be 17.34 mg/L. sigmaaldrich.com

Table 2: Aquatic Toxicity of Lithium Bromide

Species Test Duration Endpoint Concentration (mg/L)
Rainbow Trout (Oncorhynchus mykiss) 96 hours LC50 438 sigmaaldrich.com
Rainbow Trout (Oncorhynchus mykiss) 96 hours NOEC 128 sigmaaldrich.com

These findings indicate that while large concentrations are required for acute lethality, lower concentrations can have long-term effects on fish populations. sigmaaldrich.com Therefore, preventing the release of lithium bromide solutions into waterways is a critical aspect of its environmental management. espimetals.com

Synthesis and Manufacturing Methodologies

Synthesis of Lithium Bromide Hydrate (B1144303)

The synthesis of lithium bromide hydrate is a well-established chemical process involving neutralization reactions followed by controlled crystallization. The specific hydrate formed is dependent on the crystallization conditions.

Reaction of Lithium Hydroxide (B78521) Monohydrate or Lithium Carbonate with Hydrobromic Acid

Lithium bromide is typically prepared by reacting a lithium source, such as lithium hydroxide or lithium carbonate, with hydrobromic acid. chemicalbook.comwikipedia.orgacademyart.edu The neutralization reaction proceeds by treating an aqueous suspension of lithium carbonate or a solution of lithium hydroxide with hydrobromic acid. wikipedia.orgchemdad.com

The chemical equations for these reactions are as follows:

Using Lithium Hydroxide: LiOH + HBr → LiBr + H₂O wikipedia.orgchemdad.com

Using Lithium Carbonate: Li₂CO₃ + 2HBr → 2LiBr + CO₂ + H₂O chemdad.comstudy.com

In both cases, the reaction yields an aqueous solution of lithium bromide. The reaction with lithium hydroxide is a direct neutralization producing water, while the reaction with lithium carbonate produces both water and carbon dioxide gas. academyart.educhemdad.com

Crystallization from Solution via Evaporation and Cooling

Following the neutralization reaction, the resulting lithium bromide solution is concentrated by evaporation and then cooled to induce crystallization. chemicalbook.comchemdad.com The specific crystalline hydrate that forms is a function of the final temperature. chemicalbook.com Lithium bromide is known to form several crystalline hydrates, a characteristic that distinguishes it from other alkali metal bromides. wikipedia.org Depending on the crystallization conditions, it can form monohydrate, dihydrate, and trihydrate forms (LiBr·H₂O, LiBr·2H₂O, LiBr·3H₂O). google.com

For instance, the transition temperature between the dihydrate and trihydrate forms has been identified at 3.0 °C. researchgate.net This temperature dependency is critical in applications like absorption chilling and inter-seasonal heat storage, where crystallization might occur at low temperatures. researchgate.netvamtec.com After crystallization, the hydrate is filtered from the solution and can be carefully dried, often in a vacuum desiccator, to prevent the crystals from melting. chemicalbook.comchemdad.com

Table 1: Hydrates of Lithium Bromide

Hydrate Form Chemical Formula Conditions for Formation
Trihydrate LiBr·3H₂O Forms at temperatures below 3.0 °C researchgate.net
Dihydrate LiBr·2H₂O Forms at temperatures above 3.0 °C researchgate.netgoogle.com
Monohydrate LiBr·H₂O Can be formed under specific drying conditions procurementresource.com

Industrial Preparation Methods for Lithium Bromide

On an industrial scale, the production of lithium bromide focuses on cost-effectiveness and efficiency, employing various synthesis routes.

Direct Synthesis and Neutralization Methods

The primary industrial method for producing lithium bromide is through neutralization reactions, similar to the laboratory-scale synthesis. This involves reacting lithium hydroxide or lithium carbonate with hydrobromic acid. google.comprocurementresource.com This exothermic reaction is a straightforward and common method for producing an aqueous solution of the salt, which is then processed further. procurementresource.com

Another approach involves direct synthesis methods. These can include reacting lithium hydroxide with bromine in the presence of a reducing agent. google.com A less common method involves the reaction of lithium chloride with hydrobromic acid, which forms lithium bromide and hydrochloric acid. google.com

Use of Raw Materials (e.g., Br₂, Li₂CO₃, NH₄OH)

Some industrial processes utilize a direct oxidation-reduction synthesis involving raw materials such as liquid bromine (Br₂), lithium carbonate (Li₂CO₃), and ammonia water (NH₄OH). google.com In this method, these reactants are used to create a synthetic liquid of lithium bromide. The process involves a complex series of reactions where the ammonia acts as a reducing agent for the bromine. The resulting synthetic solution then undergoes filtration to remove impurities, followed by evaporation, concentration, and cooling crystallization to yield the solid lithium bromide product. google.com This method requires a subsequent purification process to remove residual ammonium (B1175870) ions (NH₄⁺), which can be detrimental to the quality of the final product. google.com

Table 2: Industrial Raw Materials and Synthesis Methods

Method Key Raw Materials Brief Description
Neutralization Lithium Hydroxide (LiOH) or Lithium Carbonate (Li₂CO₃), Hydrobromic Acid (HBr) A base (LiOH or Li₂CO₃) is neutralized with HBr to form a LiBr solution. google.comprocurementresource.com
Direct Synthesis Liquid Bromine (Br₂), Lithium Carbonate (Li₂CO₃), Ammonia Water (NH₄OH) A redox reaction where Br₂ is reduced in the presence of Li₂CO₃ and an ammonia-based reducing agent. google.com
Ion Exchange Lithium Chloride (LiCl), Hydrobromic Acid (HBr) LiCl is treated with HBr, forming LiBr and HCl. google.com

Manufacturing Routes for Thermochemical Storage Materials

Lithium bromide is a key component in thermochemical energy storage (TES) systems due to its high affinity for water. The manufacturing of these materials often involves creating composite structures to enhance performance and stability.

The primary manufacturing route involves the impregnation or encapsulation of lithium bromide into a porous host matrix. researchgate.net This method aims to increase the heat storage density and improve the material's handling and cycling stability. Common porous materials used as hosts include silica gel and activated carbon. researchgate.net

The process involves preparing a concentrated solution of lithium bromide and infusing it into the pores of the matrix material. The composite is then dried to remove excess water, leaving the salt distributed throughout the porous structure. Research has led to the synthesis of composites with high salt content, such as 37 wt% and 53 wt% for silica gel/LiBr composites, and 32 wt% and 42 wt% for activated carbon/LiBr composites. researchgate.net These composite materials have shown significantly high energy storage densities, making them promising for applications in sanitary hot water production and space heating. researchgate.netx-mol.net The goal of these manufacturing routes is to create a stable material that can undergo repeated hydration (energy release) and dehydration (energy storage) cycles without loss of performance. researchgate.net

Table 3: Examples of LiBr-Based Thermochemical Storage Composites

Host Matrix LiBr Content (wt%) Reported Energy Storage Density (kWh/m³)
Silica Gel 53% 381 (at 120 °C desorption temp.) researchgate.net
Silica Gel 37% Data not specified in snippets researchgate.net
Activated Carbon 42% Data not specified in snippets researchgate.net
Activated Carbon 32% Data not specified in snippets researchgate.net

Q & A

Basic: What experimental methods are recommended to determine the hydration state of lithium bromide hydrate?

Answer: Thermogravimetric analysis (TGA) is the primary method for determining the hydration state. By heating the compound at controlled rates (e.g., 5–10°C/min under nitrogen), mass loss corresponding to water release can be quantified. Differential scanning calorimetry (DSC) may complement TGA to identify phase transitions. Ensure calibration with standards like calcium oxalate monohydrate. Hydration stoichiometry (e.g., LiBr·xH₂O) is calculated from mass loss between 100–200°C .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer: Follow SDS guidelines:

  • Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of hygroscopic dust.
  • Store in airtight containers with desiccants (e.g., silica gel) to minimize moisture absorption.
  • Emergency measures: For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention due to risks of lithium toxicity (e.g., neuromuscular effects) .

Basic: How can this compound be synthesized and purified for research use?

Answer: Synthesize via neutralization:

React lithium hydroxide (LiOH) with hydrobromic acid (HBr) in stoichiometric ratios:
LiOH + HBr → LiBr + H₂O\text{LiOH + HBr → LiBr + H₂O}

Concentrate the solution under vacuum at 60–80°C.

Recrystallize by cooling saturated solutions to 0–5°C.

Dry crystals under vacuum (<1 kPa) at 100°C for 24 hours to minimize residual moisture. Verify purity via ion chromatography (Br⁻/Li⁺ ratio) and XRD .

Advanced: What methodologies are used to measure vapor-liquid equilibrium (VLE) in this compound solutions?

Answer: The isothermal ebulliometric method is preferred for high-precision VLE data. Key steps:

  • Equilibrate LiBr-H₂O solutions in a temperature-controlled ebulliometer (338.15–368.15 K).
  • Measure vapor pressure using calibrated pressure transducers (±0.1 kPa).
  • Validate data against the Antoine equation or activity coefficient models (e.g., NRTL). For mixed systems (e.g., LiBr + ethanolamine), use static or dynamic recirculation methods .

Advanced: How can additive performance in LiBr absorption systems be systematically evaluated?

Answer: Use a tiered approach:

Static screening : Measure water absorption rates in gravimetric setups with additives (e.g., 1-hexanol, 2-ethyl-1-hexanol) at varying concentrations (50–1000 ppm).

Dynamic testing : Employ a falling-film minisorber to quantify heat/mass transfer coefficients under operational conditions.

Stability analysis : Use DSC to assess thermal decomposition thresholds (e.g., additives in LiBr at 220–260°C). Prioritize stable additives like 1H,1H,7H-dodecafluoro-1-hexanol (DFH) with Li₂MoO₄ corrosion inhibitors .

Advanced: How can contradictions in solubility data for this compound be resolved?

Answer: Discrepancies often arise from impurities (e.g., Li₂CO₃) or measurement conditions. Resolve via:

  • Reproducibility checks : Repeat experiments using ultrapure LiBr (≥99.95%) and degassed water.
  • Error analysis : Quantify uncertainties in gravimetric vs. titrimetric methods.
  • Additive effects : Cross-reference studies with zwitterionic compounds (e.g., betaine) or crown ethers, which alter solubility via complexation .

Advanced: What computational models predict thermodynamic properties of LiBr hydrate systems?

Answer: COSMO-RS (Conductor-like Screening Model for Real Solvents) is validated for predicting activity coefficients, vapor pressures, and density in LiBr-H₂O-ionic liquid mixtures. Calibrate model parameters using experimental VLE data (338.15–368.15 K) and validate against viscosity/density datasets. Limitations include inaccuracies at >70 wt% LiBr due to ion clustering .

Basic: How should researchers manage the hygroscopicity of this compound during experiments?

Answer:

  • Store samples in desiccators with P₂O₅ or molecular sieves.
  • Prepare solutions in dry gloveboxes (RH <5%).
  • Monitor water content via Karl Fischer titration (±0.1% accuracy).
  • Pre-dry glassware at 120°C for 2 hours before use .

Advanced: What strategies mitigate corrosion in high-temperature LiBr absorption systems?

Answer: Replace unstable inhibitors (e.g., Li₂CrO₄) with Li₂MoO₄ , which resists degradation up to 260°C. Evaluate compatibility via:

  • Electrochemical impedance spectroscopy (EIS) to measure corrosion rates on steel surfaces.
  • Long-term stability tests (500+ hours) under cyclic thermal loads.
  • Pair with non-reactive additives (e.g., DFH) to avoid side reactions .

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Lithium bromide hydrate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.